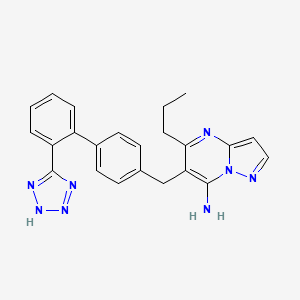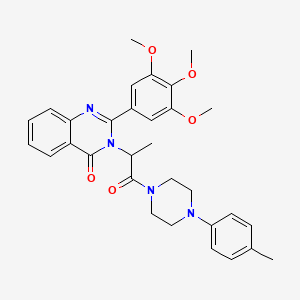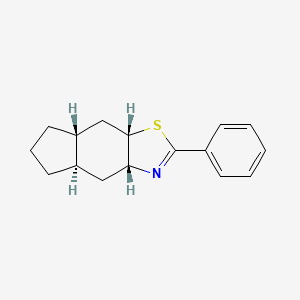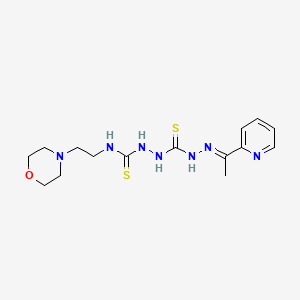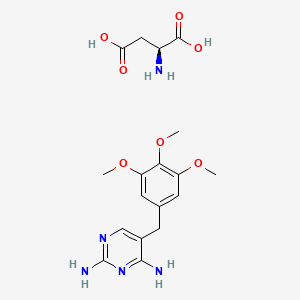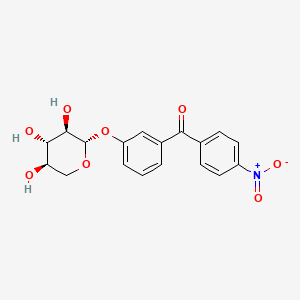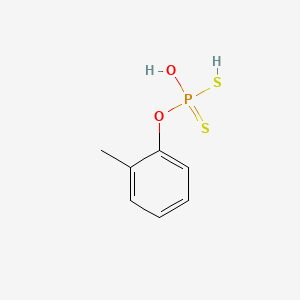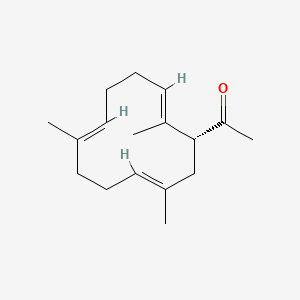
(+-)-1-Amino-1-phenyl-2-octanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Amino-1-phenyl-2-octanone hydrochloride typically involves the reaction of phenylacetone with an appropriate amine under controlled conditions. One common method involves the reductive amination of phenylacetone using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
For industrial production, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its hydrochloride salt form.
化学反応の分析
Types of Reactions
(±)-1-Amino-1-phenyl-2-octanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
(±)-1-Amino-1-phenyl-2-octanone hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
作用機序
The mechanism of action of (±)-1-Amino-1-phenyl-2-octanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
類似化合物との比較
Similar Compounds
Phenylacetone: A precursor in the synthesis of (±)-1-Amino-1-phenyl-2-octanone hydrochloride.
Amphetamine: Shares a similar phenyl ring structure but differs in its side chain and functional groups.
Methamphetamine: Similar to amphetamine but with an additional methyl group on the nitrogen atom.
Uniqueness
(±)-1-Amino-1-phenyl-2-octanone hydrochloride is unique due to its specific combination of an amino group, phenyl ring, and octanone chain, which imparts distinct chemical and biological properties
特性
CAS番号 |
153787-99-6 |
|---|---|
分子式 |
C14H22ClNO |
分子量 |
255.78 g/mol |
IUPAC名 |
1-amino-1-phenyloctan-2-one;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-3-4-8-11-13(16)14(15)12-9-6-5-7-10-12;/h5-7,9-10,14H,2-4,8,11,15H2,1H3;1H |
InChIキー |
FIAULXTXYHDNCD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)C(C1=CC=CC=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




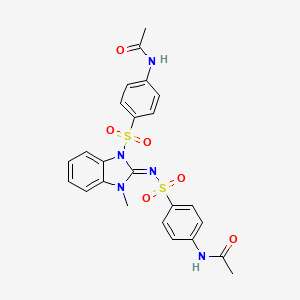
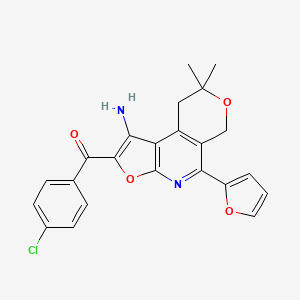
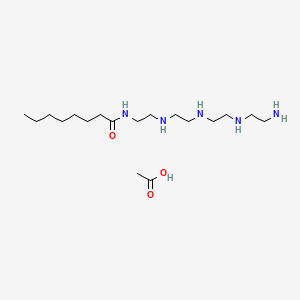
![2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate](/img/structure/B15182564.png)
